Cas no 100133-00-4 (1-(Thiophen-2-yl)cyclohexan-1-amine)

1-(Thiophen-2-yl)cyclohexan-1-amine is a versatile organic compound featuring a cyclohexylamine scaffold substituted with a thiophene moiety at the 1-position. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The thiophene ring enhances π-electron delocalization, potentially improving binding interactions in bioactive molecules. The cyclohexylamine component offers conformational rigidity, which can be advantageous in optimizing molecular stability and selectivity. This compound serves as a key intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of CNS-active agents or catalytic ligands. Its balanced lipophilicity and structural tunability make it a useful building block for medicinal chemistry applications.
1-(Thiophen-2-yl)cyclohexan-1-amine structure
100133-00-4 structure
Product Name:1-(Thiophen-2-yl)cyclohexan-1-amine
CAS No:100133-00-4
MF:C10H15NS
MW:181.29780125618
MDL:MFCD04037522
CID:1125040
PubChem ID:820723
Update Time:2025-06-12

1-(Thiophen-2-yl)cyclohexan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanamine, 1-(2-thienyl)-
    • 1-thiophen-2-ylcyclohexan-1-amine
    • SCHEMBL2685822
    • AKOS010335854
    • HS-3309
    • DTXSID20356233
    • CS-0262306
    • 1-(thiophen-2-yl)cyclohexan-1-amine
    • CHEMBL252936
    • Z756109996
    • 1-(2-thienyl)-cyclohexylamine
    • 100133-00-4
    • UJIKDMHWQDKDPV-UHFFFAOYSA-N
    • EN300-82072
    • 1-(Thiophen-2-yl)cyclohexan-1-amine
    • MDL: MFCD04037522
    • Inchi: 1S/C10H15NS/c11-10(6-2-1-3-7-10)9-5-4-8-12-9/h4-5,8H,1-3,6-7,11H2
    • InChI Key: UJIKDMHWQDKDPV-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1(CCCCC1)N

Computed Properties

  • Exact Mass: 181.09265
  • Monoisotopic Mass: 181.09252066g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 279.0±23.0 °C at 760 mmHg
  • Flash Point: 122.5±22.6 °C
  • PSA: 26.02
  • LogP: 3.56650
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(Thiophen-2-yl)cyclohexan-1-amine Security Information

1-(Thiophen-2-yl)cyclohexan-1-amine Pricemore >>

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Additional information on 1-(Thiophen-2-yl)cyclohexan-1-amine

Comprehensive Guide to 1-(Thiophen-2-yl)cyclohexan-1-amine (CAS No. 100133-00-4): Properties, Applications, and Industry Insights

1-(Thiophen-2-yl)cyclohexan-1-amine (CAS No. 100133-00-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene-containing cyclohexylamine derivative is valued for its unique molecular structure, which combines a cyclohexylamine backbone with a thiophene ring. Such hybrid structures are increasingly sought after in drug discovery due to their potential to modulate biological activity.

The growing interest in heterocyclic amine compounds like 1-(Thiophen-2-yl)cyclohexan-1-amine stems from their versatility in medicinal chemistry. Researchers are particularly focused on how the thiophene moiety influences the compound's electronic properties and binding affinity. Recent studies suggest that similar amine-functionalized cyclohexane derivatives show promise as building blocks for CNS-targeting pharmaceuticals, though specific applications of this compound remain under investigation.

From a synthetic chemistry perspective, CAS 100133-00-4 represents an interesting case study in selective amine functionalization. The compound's secondary amine group offers multiple possibilities for further derivatization, making it valuable for structure-activity relationship (SAR) studies. Pharmaceutical companies are particularly interested in how modifications to the thiophene-cyclohexane linkage might affect bioavailability and metabolic stability.

Recent advancements in high-throughput screening technologies have increased demand for structurally diverse compounds like 1-(Thiophen-2-yl)cyclohexan-1-amine. The compound's balanced lipophilicity, as suggested by its cyclohexane-thiophene hybrid structure, makes it particularly interesting for researchers exploring blood-brain barrier penetration in neurological drug development.

The agrochemical industry has also shown interest in thiophene-amine hybrids, with several patents filed for similar structures as potential plant growth regulators or pest control agents. While 100133-00-4 itself hasn't been commercialized in this sector, its structural features align with current trends in green chemistry approaches to crop protection.

Analytical characterization of 1-(Thiophen-2-yl)cyclohexan-1-amine typically involves advanced techniques like LC-MS and NMR spectroscopy. The compound's proton-rich environment (from both the cyclohexane and thiophene rings) creates distinctive spectral signatures that aid in purity assessment. These analytical challenges reflect broader industry needs for reliable characterization of complex amine derivatives.

Environmental and ADME (Absorption, Distribution, Metabolism, Excretion) studies of similar compounds suggest that the thiophene-cyclohexylamine structure may offer favorable metabolic profiles compared to purely aromatic systems. This has sparked interest in using such scaffolds for developing next-generation therapeutic agents with improved safety profiles.

Supply chain considerations for CAS 100133-00-4 highlight the growing importance of specialty chemical manufacturing in the pharmaceutical sector. Custom synthesis providers are increasingly offering GMP-grade amine intermediates to meet demand from drug discovery programs, with thiophene-containing compounds representing a significant portion of these requests.

From a regulatory standpoint, 1-(Thiophen-2-yl)cyclohexan-1-amine falls into the category of research chemicals with no current therapeutic indications. However, its structural similarity to approved drugs containing either thiophene or cyclohexylamine moieties makes it a valuable reference compound for medicinal chemistry optimization programs.

The compound's potential extends beyond human health applications. Recent publications have explored similar structures for material science applications, particularly in developing organic electronic materials. The electron-rich thiophene component combined with the conformationally flexible cyclohexylamine creates interesting possibilities for molecular engineering.

As the chemical industry moves toward more sustainable synthesis methods, 100133-00-4 and related compounds are being reevaluated through the lens of green chemistry metrics. Recent methodological advances in catalytic amination and heterocycle formation could significantly improve the synthetic accessibility of such structurally complex amines.

Looking ahead, 1-(Thiophen-2-yl)cyclohexan-1-amine represents an important example of how hybrid heterocyclic systems are shaping modern drug discovery. Its dual functionality as both a hydrogen bond donor (via the amine) and π-electron system (via the thiophene) makes it particularly valuable for addressing current challenges in molecular recognition and target engagement.

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